molecular formula C8H6BrNOS B1280375 2-Bromo-6-methoxybenzothiazole CAS No. 2941-58-4

2-Bromo-6-methoxybenzothiazole

Número de catálogo: B1280375
Número CAS: 2941-58-4
Peso molecular: 244.11 g/mol
Clave InChI: YNONWDJSSPJFBQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Bromo-6-methoxybenzothiazole is a heterocyclic compound with the molecular formula C8H6BrNOS It is characterized by a benzothiazole ring substituted with a bromine atom at the 2-position and a methoxy group at the 6-position

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2-Bromo-6-methoxybenzothiazole can be synthesized through the Sandmeyer reaction. This involves the diazotization of 2-amino-6-methoxybenzothiazole followed by bromination using isoamyl nitrite and copper(II) bromide . The reaction typically proceeds under mild conditions, making it a convenient method for the preparation of this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale application of the Sandmeyer reaction. This method is favored due to its efficiency and the relatively low cost of reagents involved.

Análisis De Reacciones Químicas

Types of Reactions: 2-Bromo-6-methoxybenzothiazole undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom at the 2-position can be replaced by nucleophiles, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reactions are typically carried out in polar solvents under mild to moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted benzothiazoles can be obtained.

    Oxidation Products: Oxidation can lead to the formation of sulfoxides or sulfones.

    Reduction Products: Reduction typically yields the corresponding amines or alcohols.

Aplicaciones Científicas De Investigación

2-Bromo-6-methoxybenzothiazole has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 2-Bromo-6-methoxybenzothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and methoxy group play crucial roles in modulating the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and the biological system under study .

Comparación Con Compuestos Similares

    2-Amino-6-methoxybenzothiazole: A precursor in the synthesis of 2-Bromo-6-methoxybenzothiazole.

    This compound-4-carboxylic acid: A derivative with additional functional groups that enhance its reactivity.

    This compound-4-sulfonamide:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways.

Actividad Biológica

2-Bromo-6-methoxybenzothiazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, characterization, and biological activities of this compound, focusing on its anticancer properties, anti-inflammatory effects, and other pharmacological activities.

Chemical Structure

The molecular formula of this compound is C8H6BrNOSC_8H_6BrNOS. Its structure features a benzothiazole ring substituted with a bromine atom at the 2-position and a methoxy group at the 6-position, which influences its biological activity.

Synthesis

The synthesis of this compound typically involves bromination of 6-methoxybenzothiazole. Various methods have been reported, including the use of bromine in acetic acid or via electrophilic aromatic substitution reactions. The yield and purity of synthesized compounds are often confirmed using spectroscopic techniques such as NMR and mass spectrometry.

Anticancer Properties

Studies have demonstrated that benzothiazole derivatives exhibit significant anticancer activity. For instance, compounds similar to this compound have been shown to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells.

Table 1: Cytotoxic Activity of Benzothiazole Derivatives

CompoundCell LineIC50 (µM)
This compoundA431TBD
Compound B7A4311.00
Compound B7A5491.50

Note: TBD = To Be Determined based on specific studies.

In a recent study, a related benzothiazole compound demonstrated an IC50 value of approximately 1 µM against A431 cells, indicating potent cytotoxicity. The mechanism appears to involve apoptosis induction and cell cycle arrest in the G2/M phase, leading to increased cell death through mechanisms such as centrosome amplification and aberrant cytokinesis .

Anti-inflammatory Activity

The anti-inflammatory potential of benzothiazole derivatives has also been explored. For example, certain compounds significantly reduced the levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines. This suggests that modifications to the benzothiazole structure can enhance its ability to modulate inflammatory responses .

Table 2: Inflammatory Cytokine Inhibition by Benzothiazole Derivatives

CompoundCytokineInhibition (%)
Compound B7IL-685%
Compound B7TNF-α75%

Antimicrobial Activity

Research has indicated that derivatives of benzothiazoles possess antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have shown that certain derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli .

Case Studies

Several case studies have highlighted the therapeutic potential of benzothiazole derivatives:

  • Anticancer Study : A study evaluated a series of benzothiazoles for their anticancer properties against various human cancer cell lines. The findings revealed that specific substitutions on the benzothiazole ring significantly enhanced cytotoxicity and apoptosis induction in resistant cancer cells .
  • Inflammation Model : In an animal model of inflammation, treatment with benzothiazole derivatives resulted in reduced edema and lower levels of pro-inflammatory markers compared to controls, indicating their potential as anti-inflammatory agents .

Propiedades

IUPAC Name

2-bromo-6-methoxy-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrNOS/c1-11-5-2-3-6-7(4-5)12-8(9)10-6/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNONWDJSSPJFBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00459135
Record name 2-Bromo-6-methoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2941-58-4
Record name 2-Bromo-6-methoxybenzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00459135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-6-methoxy-1,3-benzothiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Slurry 2-amino-6-methoxybenzothiazole (0.255mol) in water (325mL), heat to reflux and add 48% hydrobromic acid (130mL). Maintain at reflux for 20 minutes, cool to 0° C. and add a solution of sodium nitrite (17.56g, 0.255mol) in water (90mL), maintaining a temperature of 0° C. Stir at 0° C. for 15 minutes and add by dropwise addition (while keeping cold) to a rapidly stirring mixture of copper (I) bromide (42.03g,0.293mol) in 48% hydrobromic acid (86mL) and water (225mL). Stir at room temperature for 20 minutes. Allow to stand overnight, extract into methylene chloride and dry (MgSO4). Evaporate the solvent in vacuo and purify by chromatography to give 2-bromo-6-methoxybenzothiazole.
Quantity
0.255 mol
Type
reactant
Reaction Step One
Name
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
17.56 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
130 mL
Type
reactant
Reaction Step Three
Quantity
86 mL
Type
reactant
Reaction Step Four
Name
Quantity
225 mL
Type
solvent
Reaction Step Four
Name
copper (I) bromide
Quantity
42.03 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

[(2-(6-Methoxybenzothiazolyl))carbonyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester ##STR32## Slurry 2-amino-6-methoxybenzothiazole (0.255 mol) in water (325 mL), heat to reflux and add 48% hydrobromic acid (130 mL). Maintain at reflux for 20 minutes, cool to 0° C. and add a solution of sodium nitrite (17.56 g, 0.255 mol) in water (90 mL), maintaining a temperature of 0° C. Stir at 0° C. for 15 minutes and add by dropwise addition (while keeping cold) to a rapidly stirring mixture of copper (I) bromide (42.03 g,0.293 mol) in 48% hydrobromic acid (86 mL) and water (225 mL). Stir at room temperature for 20 minutes. Allow to stand overnight, extract into methylene chloride and dry (MgSO4). Evaporate the solvent in vacuo and purify by chromatography to give 2-bromo-6-methoxybenzothiazole.
[Compound]
Name
[(2-(6-Methoxybenzothiazolyl))carbonyl]-1-piperidinecarboxylic acid, 1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.255 mol
Type
reactant
Reaction Step One
Name
Quantity
325 mL
Type
solvent
Reaction Step One
Quantity
17.56 g
Type
reactant
Reaction Step Two
Name
Quantity
90 mL
Type
solvent
Reaction Step Two
Quantity
130 mL
Type
reactant
Reaction Step Three
Quantity
86 mL
Type
reactant
Reaction Step Four
Name
Quantity
225 mL
Type
solvent
Reaction Step Four
Name
copper (I) bromide
Quantity
42.03 g
Type
catalyst
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-6-methoxybenzothiazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-6-methoxybenzothiazole
Reactant of Route 3
Reactant of Route 3
2-Bromo-6-methoxybenzothiazole
Reactant of Route 4
2-Bromo-6-methoxybenzothiazole
Reactant of Route 5
Reactant of Route 5
2-Bromo-6-methoxybenzothiazole
Reactant of Route 6
Reactant of Route 6
2-Bromo-6-methoxybenzothiazole

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.